![molecular formula C15H24N2O2S B6141393 1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)
1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine” is a type of sulfonamide, which is an organic compound containing a sulfonyl functional group attached to an amine group . Sulfonamides are known for their various applications in medicine and industry .
Synthesis Analysis
While the exact synthesis process for “this compound” is not available, sulfonamides are generally synthesized through the reaction of a sulfonyl chloride with an amine .Chemical Reactions Analysis
Sulfonamides, such as “this compound”, can undergo various chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa. It is involved in the regulation of cortisol, a hormone that plays a significant role in the body’s response to stress .
Mode of Action
It is known to interact with its target enzyme, potentially influencing the balance between cortisol and cortisone in the body . The compound’s interaction with its target and the resulting changes are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are related to the metabolism of cortisol. By interacting with Corticosteroid 11-beta-dehydrogenase isozyme 1, the compound may influence the conversion process between cortisol and cortisone, thereby affecting the overall levels of these hormones in the body
Pharmacokinetics
Information regarding its absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its influence on the levels of cortisol and cortisone in the body. By potentially altering the activity of Corticosteroid 11-beta-dehydrogenase isozyme 1, the compound may affect the balance of these hormones, which could have various downstream effects on cellular processes .
Biochemical Analysis
Molecular Mechanism
At the molecular level, 1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activities . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular functions, including alterations in cell signaling and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound can be transported across cell membranes and distributed to various tissues, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biological activity.
properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-15(2,3)13-5-7-14(8-6-13)20(18,19)17-11-9-16(4)10-12-17/h5-8H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWHEETWJJOFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)
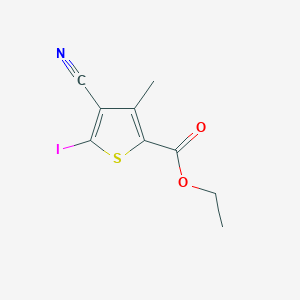
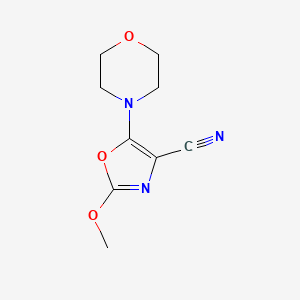

![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
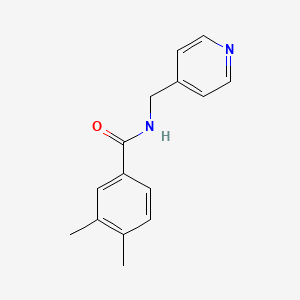
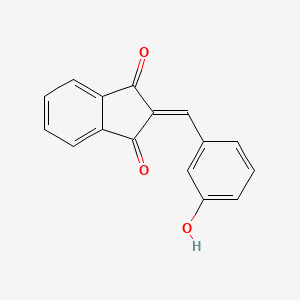
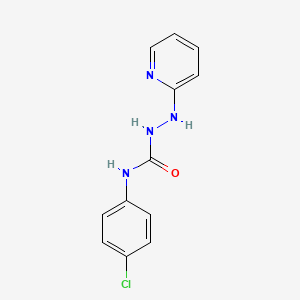
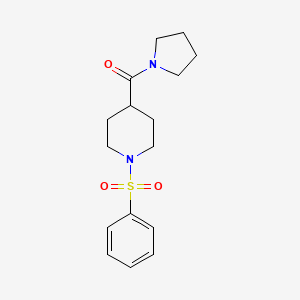

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)
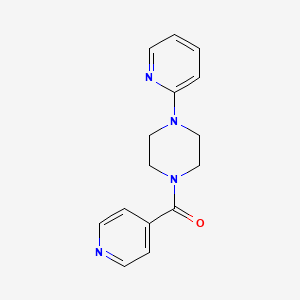
![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)